9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. Its molecular formula is , and it has garnered attention for its potential applications in various fields, including medicinal chemistry and material science. The compound is classified as a spiro compound, which is significant due to the structural complexity and potential biological activities associated with such molecules.
The synthesis of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:
The reaction conditions are crucial for achieving high yields and purity. Industrial production methods may utilize continuous flow reactors to optimize reaction parameters, ensuring consistent quality and minimizing by-products. Purification techniques such as recrystallization or chromatography are typically employed to isolate the desired compound in its pure form.
The molecular structure of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one features a spirocyclic arrangement that contributes to its unique chemical properties. The structural representation can be summarized as follows:
This spiro compound's structure allows for specific interactions with biological targets, enhancing its potential therapeutic applications .
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one can undergo several types of chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Halogenating agents (e.g., thionyl chloride) | In presence of a base |
The products formed from these reactions depend on the specific reagents and conditions employed during the reaction process.
The mechanism of action for 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This compound may modulate the activity of these targets through binding interactions, leading to various biological effects that could include antimicrobial or anticancer activities.
The precise pathways and interactions depend on the context in which this compound is utilized, making it a subject of interest in pharmacological studies.
The physical properties of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 170.21 g/mol |
IUPAC Name | 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
InChI Key | OJTKEOATCNOGGW-UHFFFAOYSA-N |
These properties contribute to the compound's reactivity and potential applications in various scientific fields .
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one has several notable applications:
These applications highlight the versatility of this compound across different scientific disciplines, making it a valuable subject for ongoing research .
The 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one framework exemplifies the strategic application of spirocyclic systems in addressing multiple optimization challenges in drug discovery. This compact, polyheterocyclic scaffold incorporates several structural features that contribute to its utility: a spiro-conjugated ring system enforcing non-planar geometry, multiple nitrogen atoms capable of hydrogen bonding, a carbonyl group offering polarity and synthetic versatility, and a methyl group providing steric modulation. The molecular formula (C₈H₁₄N₂O₂) and structural configuration (SMILES: O=C1N(C)CCOC21CCNC2) reflect a balanced distribution of polar and non-polar regions that collectively influence molecular properties critical to drug efficacy [2] [4] [6].
The defining structural feature—the spiro junction at the quaternary carbon—imparts significant three-dimensionality, effectively "escaping flatland" to explore underutilized regions of chemical space. This three-dimensionality is quantifiable through the fraction of sp³-hybridized carbons (Fsp³). Compounds with higher Fsp³ values demonstrate statistically improved probabilities of clinical success, attributed to better solubility, reduced promiscuity, and enhanced selectivity profiles. The Fsp³ value for 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one is 0.5, substantially higher than typical aromatic scaffolds dominating historical compound libraries, positioning it favorably within modern drug design paradigms that prioritize three-dimensionality [1] [5].
Conformational restriction represents another critical advantage. By locking functional groups in specific orientations through spirocyclic constraint, this scaffold reduces the entropic penalty upon binding to biological targets. This pre-organization effect was strategically exploited in the optimization of protein tyrosine phosphatase 2 (SHP2) inhibitors, where structurally analogous spirocyclic systems maintained optimal hydrogen-bonding geometries between the primary amine and active site residues, leading to improved cellular efficacy despite comparable in vitro potency to less constrained analogs. The rigid framework also minimizes off-target interactions by reducing conformational flexibility that often contributes to promiscuous binding and associated toxicity risks, such as inhibition of the hERG potassium channel—a common cause of cardiotoxicity attrition [3] [5].
Physicochemical property modulation constitutes a third significant contribution. The strategic incorporation of heteroatoms (nitrogen and oxygen) within the spirocyclic framework enhances aqueous solubility while maintaining appropriate membrane permeability. The calculated LogP (cLogP) for 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one is approximately 0.5, significantly lower than that of comparable non-spirocyclic piperazine derivatives, reflecting improved hydrophilicity without compromising passive diffusion capabilities. This balance is crucial for achieving adequate oral bioavailability. Furthermore, the scaffold demonstrates metabolic resilience, as evidenced by studies showing enhanced microsomal stability when spirocyclic motifs replace flexible, metabolically vulnerable chains like N-methylpiperazine in lead compounds targeting central nervous system disorders [3] [5].
Table 1: Physicochemical Profile of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one and Derivatives
Property | 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one | N-Methylpiperazine Analogue | Significance |
---|---|---|---|
Molecular Formula | C₈H₁₄N₂O₂ | C₅H₁₃N₂ (base structure) | Higher oxygen content enhances polarity |
Molecular Weight | 170.21 g/mol | ~100-150 g/mol | Maintains low molecular weight |
Fsp³ | 0.5 | 0.2-0.3 | Improved 3D character |
Calculated LogP (cLogP) | ~0.5 | ~1.0-1.5 | Reduced lipophilicity |
Hydrogen Bond Acceptors | 4 | 2-3 | Enhanced solvation capacity |
Hydrogen Bond Donors | 1 | 0-1 | Balanced H-bond capability |
Rotatable Bonds | 0 | 2-3 | Reduced conformational flexibility |
Topological Polar Surface Area | ~50 Ų | ~15-30 Ų | Optimal for membrane permeation |
The synthetic accessibility of the 6-oxa-2,9-diazaspiro[4.5]decan-8-one core enables its widespread application as a versatile building block in medicinal chemistry. Efficient synthetic routes typically involve cyclization strategies exploiting the nucleophilicity of nitrogen and oxygen atoms toward appropriately functionalized precursors. Commercial availability of both the free base (CAS: 2092091-60-4) and hydrochloride salt (CAS: 1609395-85-8) forms facilitates rapid incorporation into structure-activity relationship (SAR) explorations. The carbonyl group at position 8 serves as a synthetic handle for diverse transformations, including nucleophilic additions, reductions, and condensations, while the tertiary nitrogen (N9) readily undergoes alkylation or acylation to introduce diverse substituents. This synthetic versatility was instrumental in developing melanin-concentrating hormone receptor 1 (MCHr1) antagonists, where systematic modification of the N9-methyl group yielded compounds with optimized receptor affinity, metabolic stability, and minimized hERG channel inhibition [2] [4] [5].
The core structure functions as a highly effective bioisostere for conventional diamines and cyclic amides, particularly in mitigating pharmacokinetic limitations. A seminal study demonstrated its utility in improving the selectivity profile of poly(ADP-ribose) polymerase (PARP) inhibitors. Replacing the piperazine moiety in Olaparib with a diazaspiro[3.3]heptane system—structurally analogous to the diazaspiro[4.5]decanone core—produced a 2-fold reduction in potency but significantly enhanced selectivity for PARP-1 over other PARP family members. This selectivity translated to reduced DNA damage and cytotoxicity in cellular models, highlighting the therapeutic advantage conferred by the spirocyclic system. Similar bioisosteric replacement strategies have been successfully applied in developing kinase inhibitors, GPCR modulators, and epigenetic regulators, underscoring the scaffold's broad utility across target classes [3] [5].
Table 2: Bioisosteric Applications of 6-Oxa-2,9-Diazaspiro[4.5]decan-8-one Core in Drug Optimization
Application Context | Structural Replacement | Key Outcome | Reference Compound |
---|---|---|---|
PARP Inhibitors | Piperazine → Diazaspiro[3.3]heptane | Enhanced PARP-1 selectivity; Reduced cytotoxicity | Olaparib derivative (Reilly et al.) |
MCHr1 Antagonists | Morpholine → 2-Oxa-6-azaspiro[3.3]heptane | Lowered LogD; Improved metabolic stability | AZD1979 (Johansson et al.) |
SHP2 Inhibitors | Flexible amine → Spirocyclic constrained amine | Maintained potency with improved cellular efficacy | Clinical candidate (Bagdanoff et al.) |
JAK Inhibitors | Planar heterocycle → Spirocyclic system | Reduced hERG inhibition; Improved solubility | JTE-052 (delgocitinib) |
BCL-2 Inhibitors | Acyclic linker → Spirocyclic constraint | Enhanced potency against mutant variants | Sonrotoclax (BGB-11417) |
The oxygen atom within the 6-oxa component critically influences both physicochemical and pharmacokinetic properties. Its presence enhances water solubility through increased polarity and hydrogen-bonding capacity, addressing a common limitation of purely carbon-based spirocycles. Metabolic studies reveal that the oxa-diaza combination confers remarkable resistance to oxidative metabolism, particularly against cytochrome P450 enzymes, which typically target electron-rich nitrogen atoms in piperazine derivatives. This stability was evident in the optimization of TRPM8 antagonists, where the 6-oxa-2,9-diazaspiro[4.5]decan-8-one core demonstrated significantly lower clearance in hepatic microsomes compared to acyclic controls. Additionally, the scaffold's compact shape and balanced polarity facilitate central nervous system (CNS) penetration, evidenced by its application in candidates targeting neurological disorders where brain-to-plasma ratios exceeded 0.5—a critical threshold for CNS efficacy [3] [5] [9].
The strategic incorporation of spirocyclic constraints like the 6-oxa-2,9-diazaspiro[4.5]decan-8-one core enables simultaneous optimization of multiple parameters that historically required trade-offs. This multiparameter optimization capability positions the scaffold as an indispensable tool in modern medicinal chemistry, particularly for challenging targets requiring precise three-dimensional positioning of pharmacophoric elements or for indications where pharmacokinetic hurdles have hampered progress with conventional architectures. Future advances in synthetic methodology to access enantiopure variants and further elucidate structure-property relationships will likely expand its application to next-generation therapeutics [1] [3] [8].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0